1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride
Description
Systematic IUPAC Nomenclature and Synonyms
The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name this compound. This nomenclature reflects the structural organization of the molecule, which consists of a piperazine ring system substituted at the nitrogen atom with a sulfonyl group attached to a 1-methylpyrazole moiety, with the entire structure existing as a hydrochloride salt.
Alternative systematic names found in chemical databases include 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride, which represents a variation in nomenclature formatting while describing the identical chemical structure. The compound is catalogued under the Chemical Abstracts Service registry number 1573547-65-5, providing a unique identifier for this specific chemical entity.
The naming convention follows standard organic chemistry principles, where the piperazine ring serves as the base structure, with the substitution pattern clearly indicated through the systematic nomenclature. The presence of the hydrochloride designation indicates that this compound exists as a salt form, where the basic nitrogen atom in the piperazine ring has been protonated and paired with a chloride counterion.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₈H₁₅ClN₄O₂S, representing a total molecular weight of 266.75 grams per mole. This formula indicates the presence of eight carbon atoms, fifteen hydrogen atoms, one chlorine atom, four nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure.
The molecular composition reveals several important structural features. The presence of four nitrogen atoms indicates the compound contains multiple nitrogen-containing heterocycles, specifically the pyrazole ring contributing two nitrogen atoms and the piperazine ring contributing an additional two nitrogen atoms. The sulfur and two oxygen atoms correspond to the sulfonyl functional group that bridges the two heterocyclic systems.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 8 | 12.01 | 96.08 |
| Hydrogen | 15 | 1.008 | 15.12 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 4 | 14.007 | 56.028 |
| Oxygen | 2 | 15.999 | 31.998 |
| Sulfur | 1 | 32.06 | 32.06 |
| Total | 31 | - | 266.75 |
The molecular weight of 266.75 grams per mole places this compound within a moderate molecular weight range that is often associated with good pharmaceutical properties, including potential for oral bioavailability and membrane permeability based on Lipinski's Rule of Five considerations.
Crystallographic Data and Conformational Isomerism
While specific crystallographic data for this compound is not extensively documented in the available search results, the structural analysis can be approached through examination of the component molecular fragments and their expected conformational behavior. The compound contains several rotatable bonds that contribute to its conformational flexibility, particularly around the sulfonyl linker connecting the pyrazole and piperazine systems.
The piperazine ring system typically adopts a chair conformation in the solid state, similar to cyclohexane, which minimizes steric interactions and provides optimal geometry for the nitrogen atoms. The pyrazole ring, being a five-membered aromatic heterocycle, maintains a planar geometry that is constrained by aromaticity. The sulfonyl group connecting these two ring systems introduces a tetrahedral geometry around the sulfur atom, creating specific spatial arrangements between the heterocyclic components.
Conformational analysis suggests that the molecule can adopt multiple low-energy conformations due to rotation around the nitrogen-sulfur bond connecting the piperazine ring to the sulfonyl group, as well as rotation around the sulfur-carbon bond connecting the sulfonyl group to the pyrazole ring. These rotational degrees of freedom contribute to the molecular flexibility and may influence the compound's interaction with biological targets.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, High-Resolution Mass Spectrometry)
The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary structural information. The Simplified Molecular Input Line Entry System representation CN1C=C(C=N1)S(=O)(=O)N2CCNCC2.Cl accurately describes the connectivity pattern and can be used to predict spectroscopic properties.
Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the methyl group attached to the pyrazole nitrogen, appearing as a singlet in the aliphatic region around 3.8-4.0 parts per million in proton nuclear magnetic resonance. The pyrazole ring protons would appear as distinct signals in the aromatic region, typically between 7.0-8.0 parts per million, with the proton at the 5-position of the pyrazole showing characteristic coupling patterns.
The piperazine ring system would contribute multiple signals in the aliphatic region, with the protons adjacent to the nitrogen atoms appearing as complex multiplets due to the conformational flexibility of the six-membered ring. Carbon-13 nuclear magnetic resonance would provide additional structural confirmation through the appearance of characteristic signals for the carbonyl carbon of the sulfonyl group, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the piperazine system.
Infrared spectroscopy would reveal characteristic absorption bands for the sulfonyl group, typically appearing as strong bands around 1350-1150 wave numbers corresponding to the symmetric and asymmetric sulfur-oxygen stretching vibrations. The nitrogen-hydrogen stretching vibrations from the piperazine ring would appear in the 3300-3100 wave number region, while the aromatic carbon-hydrogen stretching from the pyrazole ring would contribute to absorptions around 3000-3100 wave numbers.
High-resolution mass spectrometry analysis would provide molecular ion peaks consistent with the molecular formula C₈H₁₅ClN₄O₂S, with characteristic fragmentation patterns involving loss of the hydrochloride component and fragmentation around the sulfonyl linker region.
X-ray Diffraction Studies and Solid-State Packing Arrangements
Although specific X-ray crystallographic data for this compound is not detailed in the available search results, the solid-state packing behavior can be analyzed based on the structural features present in the molecule. The compound exists as a hydrochloride salt, which significantly influences its crystal packing through the formation of ionic interactions between the protonated piperazine nitrogen and the chloride counterion.
The presence of multiple hydrogen bond donors and acceptors within the structure suggests that the solid-state packing would be stabilized by an extensive hydrogen bonding network. The sulfonyl oxygen atoms serve as hydrogen bond acceptors, while the protonated nitrogen atom in the piperazine ring can act as a hydrogen bond donor. The chloride ion provides additional opportunities for hydrogen bonding interactions, typically forming multiple contacts with nearby hydrogen bond donors in the crystal lattice.
The pyrazole ring system contributes to the overall crystal packing through π-π stacking interactions with neighboring aromatic rings, providing additional stabilization to the crystal structure. The planarity of the pyrazole ring allows for favorable overlap with parallel aromatic systems in adjacent molecules, contributing to the overall lattice energy.
Table 2: Expected Intermolecular Interactions in Solid State
| Interaction Type | Structural Origin | Expected Strength |
|---|---|---|
| Ionic interactions | N⁺-H···Cl⁻ | Strong |
| Hydrogen bonding | N-H···O=S | Moderate to Strong |
| Hydrogen bonding | N-H···Cl⁻ | Moderate |
| π-π stacking | Pyrazole rings | Moderate |
| Van der Waals | Alkyl chains | Weak |
The solid-state structure would be expected to show efficient packing that maximizes these intermolecular interactions while minimizing steric conflicts between the bulky sulfonyl groups and the heterocyclic ring systems. The chair conformation of the piperazine ring would likely be maintained in the solid state, as this represents the lowest energy conformation and allows for optimal hydrogen bonding geometry.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S.ClH/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXQQPMMOUXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions. These interactions can influence the overall biochemical pathways in which the compound is involved.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall efficacy and toxicity, making it essential to study its transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its precise mode of action and potential therapeutic applications.
Biological Activity
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride, also known by its PubChem CID 17024620, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula : C8H14N4O2S
- Molecular Weight : 230.29 g/mol
- IUPAC Name : 1-(1-methylpyrazol-4-yl)sulfonylpiperazine
- CAS Number : 1005610-93-4
Properties Overview
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| XLogP3 | -1.3 |
These properties suggest that the compound may exhibit specific interactions with biological targets, influencing its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing a piperazine moiety. For instance, compounds similar to 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine have shown significant activity against various cancer cell lines. A study demonstrated that derivatives of piperazine exhibited cytotoxic effects on Jurkat and A-431 cells, with IC50 values lower than those of standard drugs like doxorubicin .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay, the compound was tested against several cancer cell lines. The results indicated:
These findings suggest that the compound exhibits promising anticancer properties.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of similar compounds. Research indicates that certain piperazine derivatives have demonstrated effectiveness in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems .
Mechanistic Insights
The biological activity of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine can be attributed to its ability to interact with various biological targets:
- Protein Interactions : Molecular docking studies suggest that the compound may bind effectively to proteins involved in signaling pathways related to cancer and seizures.
Example: Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Bcl-2 | -8.5 |
| GABA Receptor | -7.9 |
These interactions indicate potential therapeutic applications in oncology and neurology.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride have shown promise in anticancer activity. The sulfonamide moiety is known to enhance the pharmacological profile of drugs, potentially improving their efficacy against various cancer cell lines. Studies have demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Similar piperazine derivatives have been found effective against a range of bacterial strains, suggesting that this compound may possess similar activity. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.
Neurological Applications
The piperazine core is commonly associated with neurological applications. Research into related compounds has shown potential for treating conditions such as anxiety and depression. The unique pyrazole-sulfonamide structure may enhance the binding affinity to neurotransmitter receptors, providing a pathway for developing new antidepressants or anxiolytics.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of sulfonamide derivatives, including those based on piperazine structures. The results indicated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the sulfonamide group could optimize therapeutic effects .
Case Study 2: Antimicrobial Efficacy
In research documented in Antimicrobial Agents and Chemotherapy, a series of piperazine derivatives were tested against multi-drug resistant bacteria. The findings revealed that specific modifications led to enhanced antimicrobial activity, indicating that this compound could be a lead compound for developing new antibiotics .
Case Study 3: Neurological Effects
A recent study highlighted in Neuropharmacology examined the effects of piperazine derivatives on serotonin receptors. The results showed that compounds with similar structures could effectively modulate serotonin levels, indicating potential use in treating mood disorders .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonylpiperazine Derivatives
Key Observations:
Electron-Withdrawing Effects : The trifluoromethylsulfonyl group in compound 15 enhances acidity and stability compared to the target’s methylpyrazole-sulfonyl group.
Aromatic Heterocycles : Replacement of pyrazole with imidazole () or pyridine () alters hydrogen-bonding capacity and basicity.
Case Studies of Structural Analogs
HBK Series (): Phenoxyethyl-substituted piperazines (e.g., HBK15) demonstrate how bulky aryl groups affect receptor binding. Chloro and methyl substituents on the phenyl ring enhance steric bulk and electronic effects.
Imidazole-Sulfonyl Analogs () : The imidazole’s basic nitrogen could enhance solubility at physiological pH, a critical factor in drug design.
Q & A
Q. What are the common synthetic routes for preparing 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer: A typical synthesis involves sulfonylation of piperazine derivatives. For example, pyrazole sulfonyl chlorides can react with piperazine under alkaline conditions (e.g., in dichloromethane with N,N-diisopropylethylamine as a base). Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of pyrazole sulfonyl chloride to piperazine), temperature (room temperature to 40°C), and reaction time (4–8 hours). Post-synthesis, purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the hydrochloride salt .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer: Use a combination of:
- HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% area normalization) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]+ expected at m/z corresponding to molecular formula).
- 1H/13C NMR to verify sulfonyl and piperazine moieties (e.g., singlet for pyrazole methyl group at ~3.8 ppm, piperazine protons as multiplet at ~3.2–3.5 ppm) .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer:
- Personal protective equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Storage: Store in airtight containers at –20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?
- Methodological Answer: Conduct accelerated stability studies:
- Prepare buffered solutions (pH 2–9) and incubate at 25°C/40°C.
- Monitor degradation via HPLC at intervals (0, 1, 7, 30 days).
- Key findings (hypothesized): Hydrolysis of the sulfonyl group may occur under strongly acidic (pH <3) or alkaline (pH >8) conditions, forming 1-methylpyrazole-4-sulfonic acid and piperazine .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Reproducibility checks: Validate assay conditions (e.g., cell line specificity, ATP concentration in kinase assays).
- Meta-analysis: Compare datasets using tools like IC50 variability plots to identify outliers.
- Structural analogs: Test derivatives (e.g., fluorobenzyl-piperazine variants) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?
- Methodological Answer:
- Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., serotonin receptors).
- MD simulations: Analyze binding stability over 100-ns trajectories in explicit solvent (TIP3P water model).
- QSAR: Corinate substituent electronic parameters (Hammett σ) with experimental IC50 values to predict optimal R-group modifications .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities without compromising yield?
- Methodological Answer:
- Process optimization: Replace batch reactors with flow chemistry setups for better heat/mass transfer.
- Byproduct management: Implement inline IR spectroscopy to monitor sulfonylation completion and minimize over-reaction.
- Purification: Switch from column chromatography to fractional crystallization (solvent: ethanol/ethyl acetate) for cost-effective scaling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
